2-Chloro-3-(3-chloropropyl)-7-ethylquinoline
Description
2-Chloro-3-(3-chloropropyl)-7-ethylquinoline is a quinoline derivative, a class of compounds known for their diverse pharmacological activities.
Properties
CAS No. |
948290-11-7 |
|---|---|
Molecular Formula |
C14H15Cl2N |
Molecular Weight |
268.2 g/mol |
IUPAC Name |
2-chloro-3-(3-chloropropyl)-7-ethylquinoline |
InChI |
InChI=1S/C14H15Cl2N/c1-2-10-5-6-11-9-12(4-3-7-15)14(16)17-13(11)8-10/h5-6,8-9H,2-4,7H2,1H3 |
InChI Key |
RBMYXDDJVXBWNV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=NC(=C(C=C2C=C1)CCCCl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-chloropropyl)-7-ethylquinoline typically involves the reaction of 2-chloroquinoline with 3-chloropropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be adopted to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-chloropropyl)-7-ethylquinoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxides.
Reduction Reactions: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation Reactions: Products include quinoline N-oxides.
Reduction Reactions: Products include dihydroquinoline derivatives.
Scientific Research Applications
2-Chloro-3-(3-chloropropyl)-7-ethylquinoline has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Research: It is used as a probe to study various biological processes and pathways.
Industrial Applications: It is used in the synthesis of other quinoline derivatives and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-chloropropyl)-7-ethylquinoline involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication and transcription processes. It can also inhibit enzymes involved in cell proliferation and survival pathways, leading to cell death. The exact molecular targets and pathways may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(3-chloropropyl)-6-methoxyquinoline
- 2-Chloro-3-(3-chloropropyl)quinoline
- 2-Chloroquinoline-3-carbaldehyde
Uniqueness
2-Chloro-3-(3-chloropropyl)-7-ethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 7-position and the 3-chloropropyl group at the 3-position of the quinoline ring can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications .
Biological Activity
2-Chloro-3-(3-chloropropyl)-7-ethylquinoline is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Quinoline derivatives are known for their ability to modulate various biological pathways. Specifically, 2-Chloro-3-(3-chloropropyl)-7-ethylquinoline has been studied for its interaction with the receptor for advanced glycation end products (RAGE). RAGE plays a crucial role in several pathological conditions, including diabetes complications, inflammation, and cancer. The modulation of RAGE activity by quinoline compounds can lead to significant therapeutic effects in these diseases .
Biological Activity Overview
The biological activities associated with 2-Chloro-3-(3-chloropropyl)-7-ethylquinoline include:
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation through the inhibition of RAGE-mediated signaling pathways.
- Antitumor Activity : Preliminary studies suggest that quinoline derivatives can inhibit tumor growth by interfering with cellular proliferation and migration processes.
- Neuroprotective Properties : There is evidence indicating that this compound may protect against neurodegenerative diseases by modulating inflammatory responses in the nervous system.
Case Study 1: Inhibition of RAGE Activity
A study investigated the effects of various quinoline derivatives on RAGE activity. The results indicated that 2-Chloro-3-(3-chloropropyl)-7-ethylquinoline effectively reduced RAGE-ligand interactions, leading to decreased cellular migration and proliferation in vitro. This suggests a potential application in treating conditions like diabetic complications and Alzheimer's disease .
Case Study 2: Antitumor Efficacy
In a controlled experiment, the compound was tested against several cancer cell lines. The findings revealed that it inhibited cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the downregulation of pro-inflammatory cytokines that promote tumor growth .
Data Tables
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-Chloro-3-(3-chloropropyl)-7-ethylquinoline, and which analytical methods are recommended for their determination?
- Answer : Key properties include molecular weight (calculated from molecular formula C₁₄H₁₄Cl₂N), density (~1.4 g/cm³ inferred from analogs), boiling point (estimated via computational methods), and logP (~2.5 based on structural analogs). Analytical methods include:
- NMR spectroscopy for confirming substituent positions and regiochemistry .
- X-ray crystallography to resolve spatial arrangements of chlorine and alkyl groups .
- Mass spectrometry (MS) for molecular ion verification and fragmentation patterns .
- HPLC for purity assessment during synthesis .
Q. What synthetic routes are available for preparing 2-Chloro-3-(3-chloropropyl)-7-ethylquinoline?
- Answer : Common approaches include:
-
Conrad-Limpach synthesis : Starting from substituted anilines and β-keto esters, followed by cyclization and halogenation .
-
Chlorination of quinoline precursors : Direct chlorination using reagents like POCl₃ or SOCl₂ at specific positions, guided by steric and electronic factors .
-
Side-chain modification : Introducing the 3-chloropropyl group via nucleophilic substitution or alkylation reactions on pre-formed quinoline cores .
Method Key Steps Yield Range Reference Conrad-Limpach Cyclization, chlorination 40-60% Direct chlorination Halogenation at C-2 and C-7 positions 50-70%
Advanced Research Questions
Q. How can X-ray crystallography and NMR spectroscopy resolve structural ambiguities in halogenated quinolines?
- Answer :
- X-ray crystallography provides definitive bond angles and distances, critical for distinguishing between chlorine substituents at sterically hindered positions (e.g., C-2 vs. C-3). For example, C–H⋯Cl interactions (3.43–3.74 Å) stabilize crystal packing and confirm substituent orientation .
- ¹H-¹³C HMBC NMR identifies long-range couplings to differentiate between para- and meta-chlorine placement .
- NOESY experiments reveal spatial proximity of substituents, aiding in conformational analysis .
Q. What strategies address contradictory antimicrobial activity data in quinoline derivatives with similar substitution patterns?
- Answer : Contradictions often arise from:
- Variability in bacterial strains : Standardize testing using CLSI/EUCAST guidelines and include positive controls (e.g., ciprofloxacin) .
- Solubility differences : Use DMSO/water mixtures (≤1% DMSO) to ensure compound dissolution without cytotoxicity .
- Steric effects of substituents : Perform SAR studies to isolate the impact of the 3-chloropropyl group on membrane permeability .
Q. How do intermolecular interactions in crystalline states influence the bioavailability of quinoline derivatives?
- Answer :
- C–H⋯O/Cl interactions (3.06–3.74 Å) in crystal lattices enhance thermodynamic stability but may reduce solubility. Co-crystallization with cyclodextrins or surfactants can mitigate this .
- LogP optimization : Derivatives with logP <3.0 show improved aqueous solubility, as seen in ethyl ester analogs .
Methodological Considerations
Q. Which spectroscopic techniques are most effective for confirming regiochemistry in polyhalogenated quinolines?
- Answer :
- ¹⁹F NMR (if fluorine is present) to detect electronic environments of adjacent substituents .
- IR spectroscopy for C–Cl stretching frequencies (550-600 cm⁻¹) to confirm halogen placement .
- High-resolution MS for isotopic patterns (³⁵Cl/³⁷Cl) to validate molecular composition .
Q. How can reaction conditions be optimized to improve yields in quinoline chlorination?
- Answer :
- Temperature control : Maintain 80–100°C to avoid side reactions (e.g., over-chlorination) .
- Catalyst use : Lewis acids like FeCl₃ enhance regioselectivity at electron-deficient positions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity .
Data Analysis and Reproducibility
Q. What statistical methods are recommended for analyzing biological activity data in quinoline research?
- Answer :
- Dose-response curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀/EC₅₀ values .
- ANOVA with post-hoc tests (e.g., Tukey’s) to compare activity across derivatives .
- Principal Component Analysis (PCA) to correlate structural features (e.g., logP, substituent size) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
